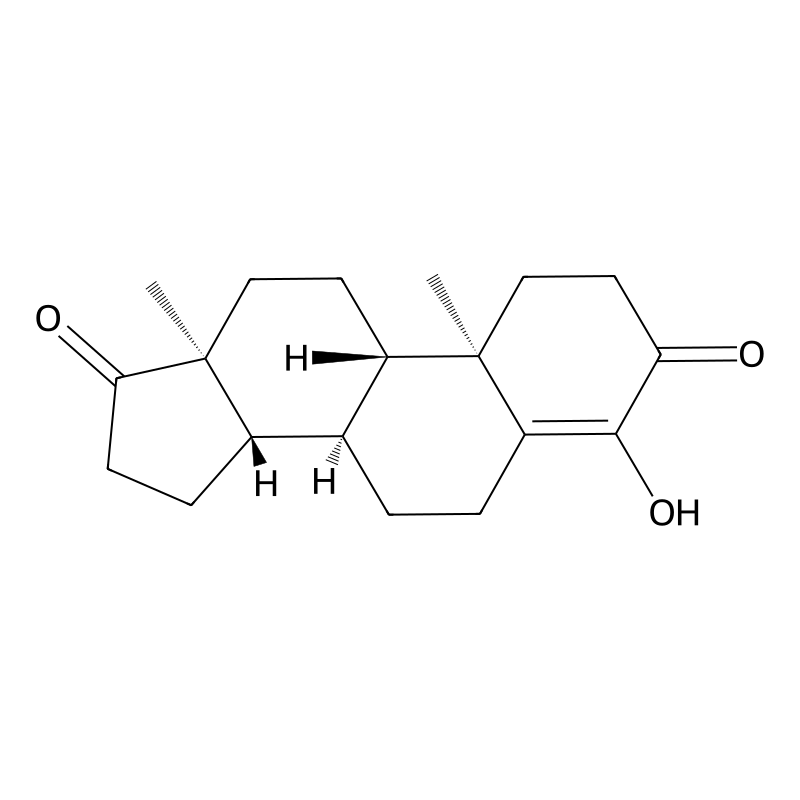

Formestane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Formestane (4-hydroxyandrostenedione) is a second-generation, steroidal aromatase inhibitor. It functions as a Type I, irreversible inhibitor, meaning it forms a permanent, covalent bond with the aromatase enzyme, leading to its inactivation. This mechanism, often termed "suicide inhibition," provides a long-lasting effect as the body must synthesize new enzyme. Unlike third-generation inhibitors, Formestane is characterized by poor oral bioavailability, traditionally necessitating intramuscular administration for systemic research applications.

References

- [1] PubChem Compound Summary for CID 11273, Formestane. National Center for Biotechnology Information.

- [2] Formestane, also known by its chemical name 4-hydroxyandrost-4-ene-3,17-dione, is a synthetic steroidal substance that functions as an aromatase inhibitor. Patsnap Synapse. (2024).

- [3] Formestane falls under the category of Type I steroidal aromatase inhibitors. Patsnap Synapse. (2024).

- [4] Smith, I. E., & Dowsett, M. (2003). Aromatase inhibitors: mechanism of action and role in the treatment of breast cancer. British journal of cancer, 89 Suppl 1(Suppl 1), S3–S7.

- [18] Brodie, A. M., & Njar, V. C. (2000). Aromatase inhibitors and their application in breast cancer treatment. In Principles of Medical Biology (Vol. 12, pp. 331-352). Elsevier.

- [22] Poon, G. K., Chui, Y. C., McCague, R., Lønning, P. E., Geisler, J., & Dowsett, M. (2001). Pharmacokinetics and metabolism of formestane in breast cancer patients. The Journal of steroid biochemistry and molecular biology, 77(1-2), 49–58.

Substituting Formestane with other aromatase inhibitors based solely on target class is unreliable for reproducible research. Its defining combination of a steroidal backbone, irreversible (Type I) mechanism, and poor oral bioavailability makes it fundamentally non-interchangeable with common alternatives. Non-steroidal inhibitors like letrozole and anastrozole are reversible (Type II) and bind non-covalently, allowing for enzyme activity to resume after drug clearance. Even the steroidal inhibitor exemestane, while also irreversible, is designed for oral activity, presenting a different pharmacokinetic and metabolic profile that is critical in experimental design. Therefore, choosing Formestane is a deliberate selection for a specific mechanism of action and administration route not offered by more modern, orally active inhibitors.

References

- [1] PubChem Compound Summary for CID 11273, Formestane. National Center for Biotechnology Information.

- [4] Smith, I. E., & Dowsett, M. (2003). Aromatase inhibitors: mechanism of action and role in the treatment of breast cancer. British journal of cancer, 89 Suppl 1(Suppl 1), S3–S7.

- [10] Letombe, B., & Vantyghem, M. C. (2000). Comparison of in vitro exemestane activity versus other antiaromatase agents. The Breast, 9, 35-38.

- [24] Patel, J., Patel, D., & Patel, C. (2022). In-Vivo Pharmacokinetics Study of Exemestane Hydrochloride Self-nanoemulsifying Drug Delivery Systems via Oral Route. Journal of Pharmaceutical Negative Results, 4771-4777.

Mechanism of Action: Irreversible Inactivation vs. Reversible Inhibition

Formestane is a Type I aromatase inhibitor that acts as a 'suicide substrate,' binding irreversibly and leading to permanent enzyme inactivation. This contrasts sharply with Type II non-steroidal inhibitors like anastrozole and letrozole, which bind reversibly and competitively. Studies on JEG-3 cells demonstrate that after removal of the inhibitor, only irreversible agents like the steroidal inhibitors (formestane, exemestane) induce residual inhibition of aromatase activity, whereas activity recovers after removal of reversible inhibitors.

| Evidence Dimension | Residual Aromatase Activity After Drug Removal |

| Target Compound Data | Induces residual inhibition of aromatase activity after removal from cell culture (as a Type I inhibitor). |

| Comparator Or Baseline | Anastrozole/Letrozole (Type II): Aromatase activity inhibition disappears immediately after removal of the drug. |

| Quantified Difference | Qualitative but fundamental mechanistic difference: permanent vs. temporary enzyme inactivation. |

| Conditions | In vitro assay using JEG-3 choriocarcinoma cells incubated with inhibitors, followed by drug removal and subsequent measurement of aromatase activity. |

For studies requiring sustained, long-term enzyme knockout without continuous drug presence, the irreversible mechanism of Formestane is a critical procurement requirement.

Administration Route & Bioavailability: A Key Differentiator for Preclinical Model Design

Formestane exhibits poor oral bioavailability, making intramuscular (i.m.) injection the established route for achieving full bioavailability and sustained plasma concentrations in research models. A study in breast cancer patients showed that after a 250 mg i.m. dose, plasma concentrations reached a Cmax of 48.0 ± 20.9 nmol/l within 24-48 hours and were sustained above 2 nmol/l for 14 days. This contrasts with third-generation inhibitors like exemestane, letrozole, and anastrozole, which are all formulated for effective oral administration.

| Evidence Dimension | Primary Administration Route for Bioavailability |

| Target Compound Data | Intramuscular injection for full bioavailability and sustained release. |

| Comparator Or Baseline | Exemestane, Letrozole, Anastrozole: Oral administration. |

| Quantified Difference | Qualitative difference in required administration route for systemic exposure. |

| Conditions | Pharmacokinetic studies in human patients. |

This makes Formestane the specific choice for preclinical studies where depot injection is desired to ensure compliance, reduce animal handling stress from daily oral gavage, and maintain stable, long-term compound exposure.

In Vitro Potency: Competitive Inhibition Constant (Ki) Compared to Newer Agents

In vitro assays using human placental microsomes establish Formestane as a potent aromatase inhibitor, with a reported Ki of 27 nM. While highly effective, subsequent generations of inhibitors have been developed with greater potency. For instance, in a comparative study, letrozole demonstrated an IC50 of 26 nM, while exemestane showed an IC50 of 232 nM in a separate assay. Another study reported a Formestane IC50 of 42 nM. The potency of Formestane is significantly greater than that of the first-generation inhibitor aminoglutethimide, against which it was found to be approximately 60-fold more potent in early studies.

| Evidence Dimension | Inhibitory Potency (Ki / IC50) |

| Target Compound Data | Ki = 27 nM; IC50 = 42 nM |

| Comparator Or Baseline | Letrozole: IC50 = 26 nM; Exemestane: IC50 = 232 nM; Aminoglutethimide: ~60x less potent than Formestane. |

| Quantified Difference | Formestane demonstrates potency comparable to letrozole and is more potent than exemestane in these specific in vitro assays. |

| Conditions | In vitro aromatase inhibition assays using human placental microsomes or cell-based systems. |

While not the most potent agent available, its high, well-characterized potency combined with its unique irreversible steroidal mechanism provides a specific tool for applications where this combination is required, distinguishing it from both less potent predecessors and mechanistically different successors.

Preclinical Models Requiring Sustained Estrogen Suppression via Depot Injection

Formestane is the appropriate choice for long-term in vivo studies in animal models where consistent, stable plasma levels of an aromatase inhibitor are required. Its poor oral bioavailability and suitability for intramuscular depot administration allow for reduced animal handling and stress compared to daily oral gavage needed for orally active alternatives, ensuring more reliable and humane experimental conditions.

Mechanistic Studies Differentiating Irreversible vs. Reversible Aromatase Inhibition

As a well-characterized, potent, irreversible steroidal inhibitor, Formestane serves as a critical tool compound in studies designed to probe the biological consequences of permanent enzyme inactivation versus the temporary, reversible inhibition provided by non-steroidal agents like letrozole. This is essential for research into drug resistance, enzyme turnover, and long-term cellular adaptation to estrogen deprivation.

Investigating Steroidal vs. Non-Steroidal Inhibitor Specificity and Off-Target Effects

Researchers use Formestane to specifically assess the effects of a steroidal backbone, which differs from the triazole structure of anastrozole and letrozole. This allows for the decoupling of effects stemming from aromatase inhibition itself versus those potentially caused by the core chemical structure of the inhibitor, including any minor androgenic activity or differential interactions with other cellular components.

Benchmark for Development of Novel Topical or Transdermal Aromatase Inhibitors

Given its poor oral bioavailability and established use in non-oral formulations, Formestane serves as a relevant benchmark compound in the research and development of novel topical or transdermal delivery systems for aromatase inhibitors. Its physicochemical properties and metabolic profile provide a baseline for evaluating the performance and systemic exposure of new formulations designed for localized or alternative delivery routes.

References

- [1] PubChem Compound Summary for CID 11273, Formestane. National Center for Biotechnology Information.

- [4] Smith, I. E., & Dowsett, M. (2003). Aromatase inhibitors: mechanism of action and role in the treatment of breast cancer. British journal of cancer, 89 Suppl 1(Suppl 1), S3–S7.

- [6] Dowsett, M., et al. (1990). An endocrine and pharmacokinetic study of four oral doses of formestane in postmenopausal breast cancer patients. British journal of cancer, 62(5), 833-837.

- [10] Letombe, B., & Vantyghem, M. C. (2000). Comparison of in vitro exemestane activity versus other antiaromatase agents. The Breast, 9, 35-38.

- [15] Parr, M. K., et al. (2019). Metabolism of formestane in humans: Identification of urinary biomarkers for antidoping analysis. Drug testing and analysis, 11(3), 447-456.

- [22] Poon, G. K., Chui, Y. C., McCague, R., Lønning, P. E., Geisler, J., & Dowsett, M. (2001). Pharmacokinetics and metabolism of formestane in breast cancer patients. The Journal of steroid biochemistry and molecular biology, 77(1-2), 49–58.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

Formestane is a synthetic steroidal substance with antineoplastic activity. Formestane binds irreversibly to and inhibits the enzyme aromatase, thereby blocking the conversion of cholesterol to pregnenolone and the peripheral aromatization of androgenic precursors into estrogens. (NCI04)

MeSH Pharmacological Classification

ATC Code

L02 - Endocrine therapy

L02B - Hormone antagonists and related agents

L02BG - Aromatase inhibitors

L02BG02 - Formestane

Mechanism of Action

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Cytochrome P450 [EC:1.14.14.-]

CYP19A1 (ARO) [HSA:1588] [KO:K07434]

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

Renal elimination. >95% in urine, <5% in feces.

Vd = 1.8 L/kg; widely distributed to organs and tissues when delivered intravenously. [2]

Plasma clearance is approximately 4.2 L/(h kg), when delivered intravenously. In women, following a 500mg dose of formestane, 20% was excreted as glucuronide within the first 24 hours. [1] One long term metabolite (3beta,4alpha-dihydroxy-5alpha-androstan-17-one) can be detected for 90 hours. A longer detection time is possible with more sensitive technology, which may be of utility in sports drug testing. [1]

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Dates

2: Polet M, Van Renterghem P, Van Gansbeke W, Van Eenoo P. Profiling of urinary formestane and confirmation by isotope ratio mass spectrometry. Steroids. 2013 Nov;78(11):1103-9. doi: 10.1016/j.steroids.2013.07.011. Epub 2013 Aug 7. PubMed PMID: 23933120.

3: Leung GN, Kwok WH, Wan TS, Lam KK, Schiff PJ. Metabolic studies of formestane in horses. Drug Test Anal. 2013 Jun;5(6):412-9. doi: 10.1002/dta.1444. Epub 2013 Jan 21. PubMed PMID: 23339113.

4: Piper T, Fusshöller G, Emery C, Schänzer W, Saugy M. Investigations on carbon isotope ratios and concentrations of urinary formestane. Drug Test Anal. 2012 Dec;4(12):942-50. doi: 10.1002/dta.386. Epub 2012 Feb 22. PubMed PMID: 22354842.

5: Cavaliere C, Corvigno S, Galgani M, Limite G, Nardone A, Veneziani BM. Combined inhibitory effect of formestane and herceptin on a subpopulation of CD44+/CD24low breast cancer cells. Cancer Sci. 2010 Jul;101(7):1661-9. doi: 10.1111/j.1349-7006.2010.01593.x. Epub 2010 Apr 19. PubMed PMID: 20491779.

6: Sharma SK, Zheng W, Joshua AV, Abrams DN, McEwan AJ. Synthesis and evaluation of novel 4-amino-4,6-androstadiene-3,17-dione: an analog of formestane. Bioorg Med Chem Lett. 2008 Oct 15;18(20):5563-6. doi: 10.1016/j.bmcl.2008.09.018. Epub 2008 Sep 22. PubMed PMID: 18815032.

7: Nisslein T, Freudenstein J. Coadministration of the aromatase inhibitor formestane and an isopropanolic extract of black cohosh in a rat model of chemically induced mammary carcinoma. Planta Med. 2007 Apr;73(4):318-22. Epub 2007 Mar 12. PubMed PMID: 17354167.

8: Czerny B, Teister M, Juzyszyn Z, Modrzejewski A, Pawlik A. Effect of 4-hydroxyandrost-4-ene-3,17-dione (formestane) on the bile secretion and metabolism of 4-(14)C-cholesterol to bile acids. Pharmacol Rep. 2005 Nov-Dec;57(6):896-900. PubMed PMID: 16382215.

9: Zilembo N, Bajetta E, Bichisao E, Martinetti A, La Torre I, Bidoli P, Longarini R, Portale T, Seregni E, Bombardieri E. The estrogen suppression after sequential treatment with formestane in advanced breast cancer patients. Biomed Pharmacother. 2004 May;58(4):255-9. PubMed PMID: 15183852.

10: Freue M, Kjaer M, Boni C, Joliver J, Jänicke F, Willemse PH, Coombes RC, Van Belle S, Pérez-Carrión R, Zieschang J, Ibarra de Palacios P, Rose C. Open comparative trial of formestane versus megestrol acetate in postmenopausal patients with advanced breast cancer previously treated with tamoxifen. Breast. 2000 Feb;9(1):9-16. PubMed PMID: 14731578.